molecular formula C12H12F3NO4 B15341150 Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate

Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate

Cat. No.: B15341150
M. Wt: 291.22 g/mol
InChI Key: GGWGUIPZTFRPAZ-UHFFFAOYSA-N
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Description

Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate is an organic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate typically involves the esterification of 2-nitro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of a strong base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 2-Methyl-2-[2-amino-4-(trifluoromethyl)phenyl]propionate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionic acid and methanol.

Scientific Research Applications

Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.

    Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to disrupt biological pathways in pests.

    Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the disruption of biological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-nitro-4-(trifluoromethyl)benzoate: Similar structure but lacks the additional methyl group on the propionate moiety.

    2-Nitro-4-(trifluoromethyl)benzoic acid: The carboxylic acid form of the compound.

    2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionic acid: The hydrolyzed form of the ester.

Uniqueness

Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical properties

Properties

Molecular Formula

C12H12F3NO4

Molecular Weight

291.22 g/mol

IUPAC Name

methyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C12H12F3NO4/c1-11(2,10(17)20-3)8-5-4-7(12(13,14)15)6-9(8)16(18)19/h4-6H,1-3H3

InChI Key

GGWGUIPZTFRPAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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